2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline properties
2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline properties
Topic: 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline: Physicochemical Profiling & Synthetic Methodology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Pharmacology Leads.
Executive Summary: The Structural Rationale
The compound 2,3-Dimethyl-6-t-butyl-8-fluoro-4-hydroxyquinoline (hereafter referred to as DBF-4HQ ) represents a highly specialized scaffold within the 4-quinolinone class. While 4-hydroxyquinolines are historically significant as precursors to antimalarials (e.g., Endochin) and mitochondrial respiration inhibitors (targeting the Cytochrome
Key Structural Features:
-
6-t-Butyl: A bulky lipophilic anchor that blocks metabolic oxidation at the para-position, significantly increasing half-life (
) and driving hydrophobic collapse within receptor pockets. -
8-Fluoro: A bioisostere for hydrogen that modulates the pKa of the quinolinone nitrogen, influencing tautomeric equilibrium and membrane permeability while blocking metabolic attack at the 8-position.
-
2,3-Dimethyl: Provides steric occlusion to prevent Phase I metabolism at the 2-position and restricts conformational rotation, pre-organizing the molecule for binding.
This guide details the physicochemical characterization, synthetic pathways, and validation protocols required to utilize DBF-4HQ in drug discovery pipelines.
Physicochemical & Molecular Profile
Understanding the tautomeric nature of DBF-4HQ is critical for experimental design. In solution, 4-hydroxyquinolines exist in equilibrium with their 4-quinolinone tautomers. The 8-fluoro substituent shifts this equilibrium via inductive electron withdrawal.
Table 1: Predicted & Calculated Properties
| Property | Value (Est.) | Significance |
| Formula | Core composition. | |
| Molecular Weight | 247.31 g/mol | Fragment-like space; suitable for further derivatization. |
| cLogP | 4.2 – 4.8 | Highly lipophilic due to t-butyl/methyl groups. Requires cosolvents (DMSO) for bioassays. |
| TPSA | ~33 Ų | High membrane permeability predicted (CNS penetrant potential). |
| pKa (Acidic) | ~9.5 (OH/NH) | The 8-F group lowers pKa relative to unsubstituted quinolone (~11), increasing anionic fraction at physiological pH. |
| Tautomer Preference | 4-Quinolone (NH) | Predominant form in polar solvents and solid state. |
Tautomeric Equilibrium & Signaling Logic
The biological activity of DBF-4HQ is governed by its ability to switch between the enol (4-hydroxy) and keto (4-quinolinone) forms. The following diagram illustrates this equilibrium and its impact on solubility and binding.
Figure 1: Tautomeric equilibrium of DBF-4HQ. The 8-fluoro substituent stabilizes the anionic form slightly more than unsubstituted analogs due to electron withdrawal.
Synthetic Protocol: The Modified Conrad-Limpach Approach
The most robust route to DBF-4HQ is the Conrad-Limpach synthesis , utilizing thermal cyclization of an anilinoacrylate. This method is preferred over the Gould-Jacobs reaction for 2,3-disubstituted systems to avoid steric hindrance issues during cyclization.
Reagents Required:
-
Amine: 4-tert-butyl-2-fluoroaniline.
-
Beta-Keto Ester: Ethyl 2-methylacetoacetate.
-
Catalyst/Solvent: Ethanol (step 1), Diphenyl ether or Dowtherm A (step 2).
Step-by-Step Methodology
Phase 1: Formation of the Schiff Base (Anil)
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-tert-butyl-2-fluoroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in anhydrous benzene or toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.01 eq).
-
Reflux: Heat to reflux for 4–6 hours. Monitor water collection in the Dean-Stark trap to confirm condensation.
-
Isolation: Evaporate solvent under reduced pressure to yield the crude enamino-ester oil. Note: Do not purify rigorously; thermal instability is possible.
Phase 2: Thermal Cyclization (The Critical Step)
-
Preparation: Heat Dowtherm A (biphenyl/diphenyl ether mixture) to a rolling boil (~250°C) in a separate multi-neck flask equipped with a dropping funnel and condenser.
-
Addition: Dilute the crude oil from Phase 1 with a small volume of Dowtherm A. Add this mixture dropwise to the boiling solvent.
-
Scientific Rationale: High dilution and dropwise addition prevent intermolecular polymerization, favoring the intramolecular cyclization (elimination of ethanol).
-
-
Reaction: Continue heating for 30–60 minutes. The evolution of ethanol vapor indicates successful cyclization.
-
Work-up: Cool the mixture to room temperature. Add hexane or diethyl ether to precipitate the product.
-
Purification: Filter the solid. Recrystallize from ethanol/DMF to yield DBF-4HQ as off-white needles.
Figure 2: Workflow for the Conrad-Limpach synthesis of DBF-4HQ.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized core, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-
):- 11.5 ppm (s, 1H): Broad singlet for the NH (quinolinone form). If the OH tautomer were dominant, this would shift, but in DMSO, the NH form prevails.
-
7.8 - 7.2 ppm (m, 2H): Aromatic protons (H-5 and H-7). Look for meta-coupling (
Hz) between H-5 and H-7 due to the 6-t-butyl/8-fluoro substitution pattern. - 1.3 ppm (s, 9H): Strong singlet for the tert-butyl group.
- 2.4 & 2.1 ppm (s, 3H each): Distinct singlets for 2-Me and 3-Me groups.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Expected M+H: 248.32 Da.
-
Fragmentation Pattern: Look for loss of methyl (M-15) or tert-butyl fragments (M-57) in MS/MS modes.
Biological Assay Protocol: Solubility & Stability
Due to the high lipophilicity (cLogP > 4.0), standard aqueous assays will fail without modification.
Protocol: Kinetic Solubility Assay (Nephelometry)
-
Stock Prep: Dissolve DBF-4HQ in 100% DMSO to 10 mM.
-
Dilution: Spike into PBS (pH 7.4) at concentrations ranging from 1
M to 100 M (final DMSO < 1%). -
Incubation: Shake for 2 hours at 37°C.
-
Measurement: Measure light scattering (nephelometry) or absorbance at 600nm.
-
Threshold: The concentration at which scattering increases signifies the solubility limit (precipitation).
-
Expected Result: Solubility likely < 5
M in pure PBS. Requires formulation (e.g., cyclodextrin or lipid emulsion) for in vivo use.
-
References
-
Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68. Link
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Biagini, G. A., et al. (2012). "Generation of potent antimalarial 4(1H)-quinolones targeting the cytochrome bc1 complex." Antimicrobial Agents and Chemotherapy, 56(6), 3172–3179. Link
-
Edmont, D., et al. (2000). "Synthesis and evaluation of quinoline derivatives as antimalarial agents." Bioorganic & Medicinal Chemistry Letters, 10(16), 1831-1834. Link
